molecular formula C11H14N4O5 B12405966 9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one

9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one

Cat. No.: B12405966
M. Wt: 282.25 g/mol
InChI Key: ABXDBVMGRKZFRC-DWVWSIQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one is a nucleoside analog It is structurally related to guanosine, a naturally occurring nucleoside

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and protected sugar moieties.

    Glycosylation: The key step involves the glycosylation of the purine base with the protected sugar moiety under acidic or basic conditions.

    Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Automated Synthesis: Automated systems can be employed to streamline the synthesis process, reducing human error and increasing reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The purine base can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted nucleoside analogs.

Scientific Research Applications

9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and as a potential antiviral agent.

    Medicine: Investigated for its therapeutic potential in treating viral infections and certain cancers.

    Industry: Utilized in the development of diagnostic tools and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, inhibiting their activity and thereby exerting its antiviral and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the methoxy group at the 4-position of the oxolane ring distinguishes 9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one from other similar compounds. This structural feature may influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H14N4O5/c1-19-8-5(2-16)20-11(7(8)17)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7?,8+,11-/m1/s1

InChI Key

ABXDBVMGRKZFRC-DWVWSIQXSA-N

Isomeric SMILES

CO[C@H]1[C@H](O[C@H](C1O)N2C=NC3=C2N=CNC3=O)CO

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.